molecular formula C10H22O B12647630 4,6-Dimethyloctan-1-ol CAS No. 66719-33-3

4,6-Dimethyloctan-1-ol

Cat. No.: B12647630
CAS No.: 66719-33-3
M. Wt: 158.28 g/mol
InChI Key: JOWDWXPTKVUHBV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

4,6-Dimethyloctan-1-ol can be synthesized through several methods. One common approach involves the hydroboration-oxidation of 4,6-dimethyloctene . This method typically involves the following steps:

    Hydroboration: The addition of borane (BH3) to the double bond of 4,6-dimethyloctene.

    Oxidation: The oxidation of the resulting organoborane intermediate with hydrogen peroxide (H2O2) in the presence of a base, such as sodium hydroxide (NaOH), to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically requires optimized reaction conditions to ensure high yield and purity. Industrial methods may also incorporate advanced techniques such as continuous flow reactors and automated systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethyloctan-1-ol undergoes various chemical reactions, including:

    Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde (4,6-dimethyloctanal) or carboxylic acid (4,6-dimethyloctanoic acid) using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form the corresponding alkane (4,6-dimethyloctane) using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

    Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3), and hydrogen halides (HX).

Major Products Formed

    Oxidation: 4,6-Dimethyloctanal and 4,6-dimethyloctanoic acid.

    Reduction: 4,6-Dimethyloctane.

    Substitution: 4,6-Dimethyloctyl halides (e.g., 4,6-dimethyloctyl chloride, 4,6-dimethyloctyl bromide).

Mechanism of Action

The mechanism of action of 4,6-dimethyloctan-1-ol depends on its specific application. In biological systems, it may interact with cellular membranes and proteins, affecting their structure and function. The hydroxyl group allows it to form hydrogen bonds with other molecules, influencing its solubility and reactivity . The compound’s molecular targets and pathways involved in its effects are still under investigation, with ongoing research aimed at elucidating its precise mechanisms .

Comparison with Similar Compounds

4,6-Dimethyloctan-1-ol can be compared with other similar compounds, such as:

    4,6-Dimethyloctane: Lacks the hydroxyl group, making it less polar and less reactive in certain chemical reactions.

    4,6-Dimethyloctanal: Contains an aldehyde group instead of a hydroxyl group, making it more reactive towards nucleophiles.

    4,6-Dimethyloctanoic acid: Contains a carboxylic acid group, making it more acidic and capable of forming salts and esters.

The uniqueness of this compound lies in its specific structure, which combines the properties of an alcohol with the presence of two methyl groups, influencing its reactivity and applications .

Properties

CAS No.

66719-33-3

Molecular Formula

C10H22O

Molecular Weight

158.28 g/mol

IUPAC Name

4,6-dimethyloctan-1-ol

InChI

InChI=1S/C10H22O/c1-4-9(2)8-10(3)6-5-7-11/h9-11H,4-8H2,1-3H3

InChI Key

JOWDWXPTKVUHBV-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CC(C)CCCO

Origin of Product

United States

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